molecular formula C10H12N2O5 B2387025 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid CAS No. 859912-32-6

2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid

Cat. No.: B2387025
CAS No.: 859912-32-6
M. Wt: 240.215
InChI Key: PUOUWIWJKFNIQR-UHFFFAOYSA-N
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Description

2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C10H12N2O5. It is a derivative of benzoic acid and is characterized by the presence of amino, carbonyl, and methoxy functional groups. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with a suitable carbonylating agent. One common method is the reaction of 2-amino-4,5-dimethoxybenzoic acid with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethoxybenzoic acid: A precursor in the synthesis of 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid.

    4,5-Dimethoxyanthranilic acid: Another derivative of benzoic acid with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(carbamoylamino)-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-16-7-3-5(9(13)14)6(12-10(11)15)4-8(7)17-2/h3-4H,1-2H3,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOUWIWJKFNIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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